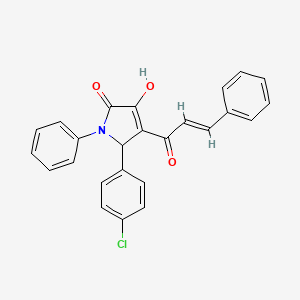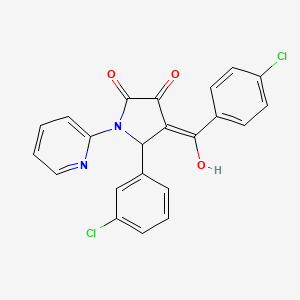![molecular formula C14H15N7O4 B5907794 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime](/img/structure/B5907794.png)
4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime, commonly known as NBT, is a potent inhibitor of various enzymes, including nitric oxide synthase (NOS) and xanthine oxidase (XO). NBT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mécanisme D'action
NBT inhibits the activity of 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime and XO by binding to their active sites and blocking the production of NO and ROS, respectively. This compound is an enzyme that catalyzes the production of NO, which is involved in various physiological processes, including vasodilation, neurotransmission, and immune response. XO is an enzyme that catalyzes the production of ROS, which are involved in various pathological processes, including inflammation and oxidative stress.
Biochemical and Physiological Effects:
NBT has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. NBT inhibits the production of NO and ROS, which contribute to inflammation and oxidative stress. NBT also inhibits the growth and proliferation of cancer cells by blocking the activity of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using NBT in lab experiments is its potent inhibitory activity against 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime and XO, which makes it a useful tool for studying the role of these enzymes in various physiological and pathological processes. However, one of the limitations of using NBT is its potential toxicity and side effects, which may affect the interpretation of the experimental results.
Orientations Futures
There are several future directions for the research on NBT. One of the areas of interest is the development of novel NBT analogs with improved potency and selectivity against 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime and XO. Another area of interest is the investigation of the potential therapeutic applications of NBT in other diseases, such as neurodegenerative diseases and diabetes. Additionally, the elucidation of the molecular mechanism of NBT inhibition of this compound and XO may provide insights into the design of more effective inhibitors.
Méthodes De Synthèse
The synthesis of NBT involves the reaction of 4-nitrobenzaldehyde with O-(4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl) hydroxylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
NBT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. NBT has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime, which is involved in the production of nitric oxide (NO). NBT also inhibits the activity of XO, which is involved in the production of reactive oxygen species (ROS) that contribute to inflammation and oxidative stress.
Propriétés
IUPAC Name |
4-morpholin-4-yl-6-[(E)-(4-nitrophenyl)methylideneamino]oxy-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O4/c15-12-17-13(20-5-7-24-8-6-20)19-14(18-12)25-16-9-10-1-3-11(4-2-10)21(22)23/h1-4,9H,5-8H2,(H2,15,17,18,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLWVMUKDKIWLS-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N)ON=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N)O/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethyl-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5907711.png)
acetyl]carbonohydrazonoyl}-2-furyl)methyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B5907722.png)
![N'-[(4-iodobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5907725.png)

![1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole](/img/structure/B5907736.png)
![N-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5907737.png)
![ethyl 7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907740.png)
![1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine](/img/structure/B5907753.png)
![9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5907765.png)

![4-oxo-4-({2-[(trifluoromethyl)thio]phenyl}amino)-2-butenoic acid](/img/structure/B5907778.png)
![N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B5907781.png)
![2-(3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5907786.png)
![N-[2,2,2-trichloro-1-(4-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)ethyl]butanamide](/img/structure/B5907800.png)
